UNBS3157

Catalog No.
S548648
CAS No.
868962-26-9
M.F
C19H17Cl3N4O4
M. Wt
471.7 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
UNBS3157

CAS Number

868962-26-9

Product Name

UNBS3157

IUPAC Name

2,2,2-trichloro-N-[[2-[2-(dimethylamino)ethyl]-1,3-dioxobenzo[de]isoquinolin-5-yl]carbamoyl]acetamide

Molecular Formula

C19H17Cl3N4O4

Molecular Weight

471.7 g/mol

InChI

InChI=1S/C19H17Cl3N4O4/c1-25(2)6-7-26-15(27)12-5-3-4-10-8-11(9-13(14(10)12)16(26)28)23-18(30)24-17(29)19(20,21)22/h3-5,8-9H,6-7H2,1-2H3,(H2,23,24,29,30)

InChI Key

BZXLHTMMVVPPAF-UHFFFAOYSA-N

SMILES

CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)NC(=O)NC(=O)C(Cl)(Cl)Cl

solubility

Soluble in DMSO, not in water

Synonyms

2,2,2-trichloro-N-((2-(2-(dimethylamino)ethyl)-1,3-dioxo-2,3-dihydro-1H-benzo(de)isoquinolin-5-yl)carbamoyl)acetamide, UNBS 3157, UNBS-3157, UNBS3157

Canonical SMILES

CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)NC(=O)NC(=O)C(Cl)(Cl)Cl

The exact mass of the compound 2,2,2-trichloro-N-((2-(2-(dimethylamino)ethyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl)carbamoyl)acetamide is 470.03154 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Isoquinolines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

UNBS3157 (CAS: 868962-26-9) is a structurally modified naphthalimide derivative engineered to overcome the severe dose-limiting hematotoxicity associated with classical intercalators like amonafide. Featuring a distinct trichloroacetamide-urea moiety, it functions as a controlled in vivo precursor that rapidly hydrolyzes into its active form, UNBS5162, in physiological environments [1]. For procurement in preclinical oncology, toxicology, and chemoinformatics, UNBS3157 represents a critical baseline material for investigating NAT2-independent metabolic pathways, autophagy induction, and CXCL chemokine antagonism, offering an expanded therapeutic window and predictable processability compared to first-generation naphthalimides [1].

Substituting UNBS3157 with generic amonafide or other standard naphthalimide analogs fundamentally compromises in vivo study integrity due to divergent metabolic processing. Standard amonafide is rapidly acetylated by the polymorphic enzyme N-acetyltransferase 2 (NAT2) into N-acetylamonafide, leading to unpredictable, dose-limiting myelotoxicity and severe bone marrow suppression [1]. In contrast, the specific urea-based structural modification in UNBS3157 completely bypasses this NAT2-mediated acetylation. Consequently, substituting UNBS3157 with its parent class analogs reintroduces severe hematological toxicity, confounding efficacy data, restricting the maximum tolerated dose (MTD), and rendering the substitute unsuitable for high-dose preclinical modeling [1].

In Vivo Maximum Tolerated Dose (MTD) and Hematological Safety

A critical differentiator for UNBS3157 is its improved safety profile in murine models compared to classical naphthalimides. While amonafide exhibits dose-limiting bone marrow toxicity, UNBS3157 achieves a 3- to 4-fold higher maximum tolerated dose (MTD) irrespective of the administration route, without provoking hematotoxicity at therapeutic doses [1].

Evidence DimensionMaximum Tolerated Dose (MTD)
Target Compound Data300-400% higher MTD with zero hematotoxicity at therapeutic doses
Comparator Or BaselineAmonafide (Baseline MTD limited by severe myelotoxicity)
Quantified Difference3- to 4-fold increase in MTD
ConditionsMurine in vivo models (various administration routes)

Enables researchers to conduct high-dose efficacy studies without the confounding variable of lethal bone marrow suppression, critical for accurate drug evaluation.

Physiological Hydrolysis and Active Precursor Stability

UNBS3157 acts as a specific delivery precursor with a predictable degradation profile. In physiological saline, it extensively hydrolyzes to its active metabolite UNBS5162 (90% conversion in 270 minutes), while generating negligible amounts of the toxic parent compound amonafide (remaining constant at 1.4%) [1]. This controlled pathway ensures the primary active agent delivered is UNBS5162.

Evidence DimensionHydrolysis profile in physiological saline
Target Compound Data90% conversion to UNBS5162; 1.4% amonafide generation
Comparator Or BaselineGeneric naphthalimide prodrugs (prone to parent reversion)
Quantified Difference>98% avoidance of toxic amonafide generation
ConditionsIn vitro physiological saline (with 5% DMSO) at 37°C over 270 minutes

Guarantees that the observed biological activity is driven by the intended active metabolite rather than toxic reversion, ensuring reproducible pharmacokinetic profiles.

Mechanistic Differentiation: Reduced DNA Intercalation

Unlike amonafide, which functions primarily as a strong DNA intercalator and topoisomerase II poison, UNBS3157 exhibits a distinct interaction profile. In plasmid unwinding assays, UNBS3157 demonstrates a 5-fold weaker DNA intercalating activity than amonafide and does not act as a classical topoisomerase II poison [1].

Evidence DimensionDNA intercalating activity
Target Compound Data5-fold weaker intercalating activity
Comparator Or BaselineAmonafide (Strong intercalation and Topo II poisoning)
Quantified Difference80% reduction in direct DNA intercalation strength
ConditionspBR322 plasmid unwinding assay in the presence of topoisomerase I

Confirms a distinct, non-genotoxic primary mechanism of action (autophagy and senescence) rather than classical topoisomerase poisoning, vital for targeting non-apoptotic pathways.

Precursor Formulation for In Vivo CXCL Chemokine Antagonism

Due to its rapid and predictable hydrolysis profile (90% conversion in 270 minutes), UNBS3157 is a highly suitable precursor compound for delivering the pan-CXCL chemokine antagonist UNBS5162 in orthotopic prostate cancer models and solid tumor research, avoiding the formulation instability of direct metabolite administration [2].

NAT2-Independent Pharmacokinetic Benchmarking

UNBS3157 is an essential reference material in ADME/Tox studies evaluating how urea-linkage modifications in aromatic imides successfully bypass polymorphic N-acetyltransferase 2 (NAT2) metabolism, preventing the unpredictable hematotoxicity seen with amonafide[1].

Non-Apoptotic Cell Death Pathway Screening

Leveraging its 5-fold weaker DNA intercalation and lack of topoisomerase II poisoning, UNBS3157 is the preferred naphthalimide standard for assays specifically focused on inducing autophagy and cellular senescence, rather than classical Type I programmed cell death (apoptosis)[1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Exact Mass

470.03154

Appearance

solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 02-18-2024
1: Mijatovic T, Mahieu T, Bruyère C, De Nève N, Dewelle J, Simon G, Dehoux MJ, van der Aar E, Haibe-Kains B, Bontempi G, Decaestecker C, Van Quaquebeke E, Darro F, Kiss R. UNBS5162, a novel naphthalimide that decreases CXCL chemokine expression in experimental prostate cancers. Neoplasia. 2008 Jun;10(6):573-86. PubMed PMID: 18516294; PubMed Central PMCID: PMC2386542.

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